molecular formula C17H23ClN2O2 B3091137 [1-(3,4-Dimethoxyphenyl)propyl](3-pyridinylmethyl)amine hydrochloride CAS No. 1216675-26-1

[1-(3,4-Dimethoxyphenyl)propyl](3-pyridinylmethyl)amine hydrochloride

Cat. No. B3091137
CAS RN: 1216675-26-1
M. Wt: 322.8
InChI Key: TXWWFMXWMYBFEN-UHFFFAOYSA-N
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Description

“1-(3,4-Dimethoxyphenyl)propylamine hydrochloride” is a chemical compound with the CAS Number: 1216675-26-1 . It has a molecular weight of 322.83 . This compound is a solid at room temperature . It is used in scientific research and finds applications in various fields like medicinal chemistry, drug discovery, and organic synthesis.


Molecular Structure Analysis

The IUPAC name for this compound is N-[1-(3,4-dimethoxyphenyl)propyl]-N-(3-pyridinylmethyl)amine hydrochloride . The InChI code is 1S/C17H22N2O2.ClH/c1-4-15(19-12-13-6-5-9-18-11-13)14-7-8-16(20-2)17(10-14)21-3;/h5-11,15,19H,4,12H2,1-3H3;1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 322.83 .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

The study of chemical reactions involving 1-(3,4-Dimethoxyphenyl)propylamine hydrochloride contributes to our understanding of molecular structures and synthesis pathways. Research has explored the acidolysis of lignin model compounds, highlighting the different reaction mechanisms based on the structure of C6-C2- and C6-C3-type model compounds. This research sheds light on the complex pathways and intermediates formed during chemical reactions, emphasizing the role of specific functional groups in determining reaction outcomes (Yokoyama, 2015).

Environmental Impact and Degradation

Studies have also examined the environmental presence and impact of related chemical compounds, focusing on their detection, degradation, and the formation of by-products in various ecosystems. For instance, research on perfluoroalkyl and polyfluoroalkyl substances (PFAS) has identified amine-containing sorbents as potential methods for removing these persistent chemicals from water sources. This highlights the importance of chemical interactions between amines and environmental pollutants, offering insights into methods for mitigating pollution (Ateia et al., 2019).

Catalysis and Reaction Mechanisms

The role of 1-(3,4-Dimethoxyphenyl)propylamine hydrochloride and similar compounds in catalysis has been explored, particularly their effectiveness in promoting specific types of chemical reactions. Research into arylmethylidenefuranones reactions with C- and N-nucleophiles presents a comprehensive overview of how these compounds participate in and influence a wide range of chemical transformations. Such studies not only contribute to our understanding of catalytic mechanisms but also aid in the development of new synthetic methods and materials (Kamneva et al., 2018).

Analytical Chemistry and Detection Techniques

Advancements in analytical techniques for detecting and quantifying chemical compounds have been significant, with research focusing on heterocyclic aromatic amines (HAAs) in biological matrices, foodstuff, and beverages. These studies are crucial for understanding the presence and concentration of potentially harmful compounds in our environment and food sources, facilitating the development of safer and more sustainable chemical practices (Teunissen et al., 2010).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2.ClH/c1-4-15(19-12-13-6-5-9-18-11-13)14-7-8-16(20-2)17(10-14)21-3;/h5-11,15,19H,4,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWWFMXWMYBFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)OC)NCC2=CN=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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